8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired tricyclic indole compound in good yield.
Industrial Production Methods
the Fischer indole synthesis remains a viable method for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is typically an oxidized form of the indole ring.
Reduction: The major product is a reduced form of the indole ring.
Substitution: The major products are substituted indole derivatives.
Scientific Research Applications
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to bind to the active site of c-Met kinase, inhibiting its activity and thereby preventing the proliferation of cancer cells . Molecular docking studies have revealed the binding orientations of the compound in the active site, and molecular dynamics simulations have been performed to evaluate the binding stabilities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another indole derivative with similar biological activities.
Uniqueness
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
14490-04-1 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
8-methyl-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O/c1-7-3-2-4-8-9-5-6-13-12(15)11(9)14-10(7)8/h2-5,11,14H,6H2,1H3,(H,13,15) |
InChI Key |
LWGVERXPONLHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CCNC(=O)C3N2 |
Origin of Product |
United States |
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